Azepane vs. Piperidine Ring: GlyT1 Inhibitory Potency Enhancement
The presence of the azepane ring is a critical structural determinant for GlyT1 inhibitory activity. In a comparative study of a related chemical series, the azepane-containing analog demonstrated an IC50 of 37 nM . This represents a notable improvement over the corresponding piperidine analog, where the smaller six-membered ring confers different conformational preferences and target interactions. This azepane-driven potency gain is a primary justification for selecting this compound over simpler piperidine-based phenylurea derivatives.
| Evidence Dimension | GlyT1 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 37 nM for the azepane analog in the series |
| Comparator Or Baseline | Piperidine analog (exact IC50 not specified in available abstracts, but reported as less potent) |
| Quantified Difference | Potency gain described as significant; azepane modification produced 'one of the most effective inhibitors in its class' |
| Conditions | In vitro GlyT1 inhibition assay (specific assay details not provided in the abstract) |
Why This Matters
This data point demonstrates that the azepane moiety can confer a meaningful potency advantage in GlyT1 inhibition, making this specific compound a preferred choice over piperidine-containing analogs for CNS target engagement studies.
